Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI)

Übersicht

Beschreibung

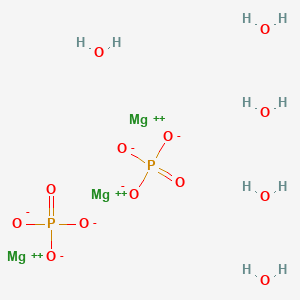

Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) is an inorganic compound with the chemical formula Mg₃(PO₄)₂·5H₂O. It is a white crystalline solid that is insoluble in water. This compound is one of the several hydrates of magnesium phosphate and is commonly used in various industrial and scientific applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) can be synthesized by reacting magnesium salts such as magnesium sulfate (MgSO₄) with phosphoric acid (H₃PO₄) in an aqueous solution. The reaction typically occurs at room temperature, and the resulting product is then crystallized to obtain the pentahydrate form .

Industrial Production Methods: In industrial settings, the production of magnesium phosphate pentahydrate involves the controlled reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with phosphoric acid. The reaction mixture is then subjected to crystallization processes to yield the pentahydrate form. The purity and yield of the product can be optimized by adjusting the stoichiometry of the reactants and the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) undergoes various chemical reactions, including:

Hydrolysis: When treated with water, it forms phosphoric acid and magnesium hydroxide: [ \text{Mg}_3(\text{PO}_4)_2 + 6\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{PO}_4 + 3\text{Mg(OH)}_2 ]

Reaction with Acids: It reacts with hydrochloric acid to form phosphoric acid and magnesium chloride: [ \text{Mg}_3(\text{PO}_4)_2 + 6\text{HCl} \rightarrow 2\text{H}_3\text{PO}_4 + 3\text{MgCl}_2 ]

Common Reagents and Conditions: Common reagents used in reactions with magnesium phosphate pentahydrate include water, hydrochloric acid, and other strong acids. The reactions typically occur under ambient conditions .

Major Products Formed: The major products formed from these reactions are phosphoric acid and magnesium hydroxide or magnesium chloride, depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

Agricultural Uses

- Fertilizer Additive : Magnesium phosphate pentahydrate is utilized as a source of magnesium and phosphorus in fertilizers, enhancing plant growth and nutrient absorption.

- Soil Amendment : It improves soil structure and fertility by providing essential nutrients.

Biomedical Applications

- Bone Regeneration : The compound is biocompatible and biodegradable, making it suitable for bone grafts and scaffolds. It promotes osteoconductivity, aiding in bone tissue regeneration.

- Dietary Supplements : It serves as a magnesium source for dietary supplements aimed at treating magnesium deficiency and related conditions like osteoporosis .

Material Science

- Biocements : Used in the preparation of magnesium calcium phosphate biocement for bone regeneration due to its favorable mechanical properties and biocompatibility .

- Flame Retardant Materials : Research indicates that incorporating magnesium phosphate pentahydrate can enhance flame retardancy in various materials, improving fire safety.

Environmental Applications

- Water Treatment : The compound can effectively remove phosphate ions from wastewater, mitigating issues related to algal blooms caused by excessive phosphates in water bodies.

Case Study 1: Bone Regeneration

A study investigated the use of magnesium phosphate pentahydrate in developing scaffolds for bone tissue engineering. The results demonstrated enhanced cell adhesion and proliferation compared to traditional materials. The scaffolds facilitated new bone formation in vivo, showcasing the compound's potential in regenerative medicine.

Case Study 2: Water Treatment

Research on the environmental application of magnesium phosphate pentahydrate highlighted its effectiveness in removing phosphates from wastewater. Experiments showed significant reductions in phosphate levels, indicating its utility in mitigating eutrophication risks associated with agricultural runoff.

Wirkmechanismus

The mechanism of action of magnesium phosphate pentahydrate involves its interaction with biological systems, where it serves as a source of magnesium and phosphate ions. These ions play crucial roles in various physiological processes, including bone mineralization, enzyme activation, and cellular signaling pathways . The compound’s biocompatibility and pH-responsive degradability make it suitable for biomedical applications .

Vergleich Mit ähnlichen Verbindungen

- Monomagnesium phosphate (Mg(H₂PO₄)₂·xH₂O)

- Dimagnesium phosphate (MgHPO₄·xH₂O)

- Trimagnesium phosphate (Mg₃(PO₄)₂·xH₂O)

Comparison: Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) is unique due to its specific hydration state, which influences its solubility and reactivity. Compared to other magnesium phosphate hydrates, the pentahydrate form is more stable and has distinct applications in biomedicine and industry .

Biologische Aktivität

Phosphoric acid, magnesium salt (2:3), pentahydrate, commonly referred to as magnesium phosphate, is a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Composition and Properties

- Chemical Formula :

- Molecular Weight : 246.47 g/mol

- Appearance : White crystalline solid

Magnesium phosphate is characterized by its solubility properties and its ability to form complexes with various ions, which is crucial for its biological functions.

1. Role in Metabolism

Magnesium phosphate serves as a source of magnesium and phosphate ions, both essential for numerous biochemical processes. Phosphorus is a vital component of nucleic acids and ATP, playing a key role in energy transfer within cells. Magnesium ions are critical for enzyme activity and stabilization of cellular structures.

2. Absorption and Bioavailability

The bioavailability of magnesium phosphate depends on its solubility in the gastrointestinal tract. Studies indicate that the hydrolysis of magnesium phosphate in an acidic environment facilitates the release of magnesium and phosphate ions, enhancing absorption .

3. Effects on Calcium Metabolism

Magnesium phosphate influences calcium metabolism by modulating parathyroid hormone activity, which regulates calcium levels in the blood. A balance between magnesium and calcium is essential for maintaining bone health .

Table 1: Summary of Key Studies on Magnesium Phosphate

Case Study 1: Dietary Supplementation

A study examined the effects of magnesium phosphate supplementation on bone density in postmenopausal women. Results indicated a significant increase in bone mineral density after six months of supplementation compared to a control group .

Case Study 2: Clinical Applications

Research has shown that magnesium phosphate can aid in treating conditions associated with magnesium deficiency, such as muscle cramps and cardiovascular issues. Patients receiving magnesium phosphate reported improved muscle function and reduced incidence of cramps .

Magnesium phosphate exhibits several mechanisms through which it exerts its biological effects:

- Enzymatic Activation : Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in DNA synthesis and energy production.

- Cell Signaling : Phosphate groups are integral to signaling pathways, particularly those involving cyclic AMP and protein phosphorylation.

- Bone Mineralization : Magnesium phosphate contributes to the structural integrity of bones by participating in hydroxyapatite formation.

Safety and Toxicology

While generally considered safe when used appropriately, excessive intake of magnesium phosphate can lead to hypermagnesemia or gastrointestinal disturbances. The LD50 values for various magnesium salts indicate low acute toxicity, but long-term effects require further investigation .

Eigenschaften

IUPAC Name |

trimagnesium;diphosphate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2H3O4P.5H2O/c;;;2*1-5(2,3)4;;;;;/h;;;2*(H3,1,2,3,4);5*1H2/q3*+2;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYXGKYJDBUYES-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Mg3O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144909 | |

| Record name | Magnesium phosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | Magnesium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10233-87-1, 10043-83-1 | |

| Record name | Magnesium phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, magnesium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium phosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, TRIBASIC, PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453COF7817 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Magnesium phosphate pentahydrate can be synthesized into various morphologies, including plate-like structures and spherical particles. [] The choice of synthesis method significantly influences the resulting structure. For instance, microwave heating of a highly concentrated magnesium phosphate solution at a rapid heating rate (20-30°C/min) yielded fine, uniform spherical particles. [] Conversely, slower heating rates using methods like a hot plate resulted in larger, non-uniform plate-like particles. [] This highlights the importance of controlling heating parameters during synthesis to achieve desired morphologies.

A: Upon heating, Magnesium phosphate pentahydrate undergoes dehydration. [] At 220°C, it loses water molecules and transitions to an amorphous state. [] Further heating to 670°C induces a thermal event without weight change, leading to the crystallization of anhydrous Magnesium phosphate. [] This suggests that TMP5 can act as a precursor for producing anhydrous Magnesium phosphate through controlled thermal treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.